molecular formula C21H10Cl2F4N2O2 B2943517 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one CAS No. 161716-26-3

6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one

Cat. No.: B2943517
CAS No.: 161716-26-3
M. Wt: 469.22
InChI Key: IRUGCLIJFBYGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound belongs to the phthalazinone class of nitrogen-containing heterocycles, a scaffold recognized for its significant pharmacological versatility and presence in numerous investigational compounds . Phthalazine derivatives are considered privileged structures in drug discovery due to their ability to interact with diverse biological targets; they have demonstrated potent activity in therapeutic areas including oncology, with several phthalazine-based PARP inhibitors, such as Olaparib and Talazoparib, having reached the market . The strategic incorporation of multiple halogen atoms (chloro and fluoro) and the trifluoromethoxy group on this molecule is a common medicinal chemistry strategy, as halogenation can profoundly influence a compound's physicochemical properties, metabolic stability, lipophilicity, and its binding affinity to enzyme active sites, often through enhanced hydrophobic interactions and π-stacking . Specifically, the phthalazine core is known to be a key pharmacophore in the development of inhibitors for enzymes like poly-[ADP-ribose] polymerase (PARP) and phosphodiesterase (PDE) . This reagent is provided exclusively for laboratory research applications. It is intended for use by qualified scientists in controlled settings for purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex biologically active molecules. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6,7-dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2F4N2O2/c22-17-9-15-16(10-18(17)23)20(30)29(28-19(15)11-1-3-12(24)4-2-11)13-5-7-14(8-6-13)31-21(25,26)27/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUGCLIJFBYGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one (CAS No. 339009-80-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a topoisomerase II inhibitor. This article provides a detailed review of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H10Cl2F4N2O
  • Molar Mass : 453.22 g/mol
  • CAS Number : 339009-80-2

The compound features a phthalazinone core structure with multiple halogen substituents, which may influence its biological interactions and pharmacological properties.

Research indicates that this compound acts primarily as a topoisomerase II inhibitor . Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Inhibition of these enzymes can lead to DNA damage and subsequent apoptosis in cancer cells.

Cytotoxicity and Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against various human cancer cell lines. Notably:

  • Cell Lines Tested : HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cells.
  • Efficacy : The compound showed higher cytotoxicity compared to doxorubicin, a widely used chemotherapeutic agent. Specifically, it induced apoptosis in HepG2 cells and caused G2/M phase cell cycle arrest at concentrations as low as 2.5 μM .

Comparative Studies

A comparative analysis of similar compounds revealed that derivatives containing the phthalazine nucleus often exhibit promising binding affinities to DNA through intercalation mechanisms. For instance:

CompoundActivityReference
DoxorubicinStandard chemotherapeutic agent
6-Hydroxy derivativesPotent Topo II inhibitors
Other phthalazine derivativesInduce apoptosis in cancer cells

Case Studies

  • Study on Topoisomerase II Inhibitors :
    • A derivative of triazolophthalazine was reported to show dual inhibitory activity against both TopoIIα and TopoIIβ, indicating potential for development as a chemotherapeutic agent .
    • The study highlighted that compounds with similar structures could potentially serve as effective treatments for various cancers by targeting topoisomerase enzymes.
  • Cytotoxicity Assessment :
    • In a recent study, the compound's effects on cell proliferation were evaluated, demonstrating significant inhibition in several cancer cell lines while maintaining lower toxicity levels in normal cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog (CAS 161716-24-1)
Molecular Formula C₂₁H₁₀Cl₂F₄N₂O₂ (hypothetical*) C₂₁H₁₀Cl₃F₃N₂O₂
Molecular Weight ~469.2 g/mol (calculated) 485.67 g/mol
Substituents 4-Fluorophenyl 4-Chlorophenyl
Halogen Impact Fluorine: Smaller, electronegative, metabolic stability Chlorine: Larger, moderate electronegativity
Lipophilicity (LogP) Estimated higher (due to trifluoromethoxy) Similar, but Cl may increase LogP slightly

*Note: The target compound’s exact molecular formula is inferred from structural data of its analog.

Key Observations:

This could enhance bioavailability . The trifluoromethoxy group in both compounds contributes to electron-withdrawing effects, stabilizing the phthalazinone core.

Steric and Binding Interactions :

  • Fluorine’s smaller atomic radius (1.47 Å vs. chlorine’s 1.75 Å) may reduce steric hindrance, improving binding to hydrophobic enzyme pockets.
  • The 6,7-dichloro substitution common to both compounds likely enhances interactions with polar residues in target proteins.

Pharmacological Implications :

  • Fluorinated analogs often exhibit improved metabolic stability and membrane permeability, suggesting the target compound may outperform the chlorinated analog in vivo.

Comparison with Broader Compound Classes

While direct analogs are scarce, phthalazinones share functional similarities with triazole derivatives (e.g., compounds in ). For example:

  • Triazole-containing compounds (e.g., PF 43(1) derivatives) prioritize hydrogen bonding via nitrogen atoms, whereas phthalazinones rely on halogen interactions .
  • Piperazine-linked structures (common in ) emphasize flexibility and solubility, contrasting with the rigid phthalazinone core .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one, and how do reaction conditions influence yield and purity?

  • Methodology : A common approach for phthalazinone derivatives involves chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For example, heating the precursor with PCl₅ (1:1 molar ratio) in POCl₃ under reflux for 2 hours, followed by quenching in ice-water and recrystallization from ethanol, yields chlorinated products with ~70% purity. Key variables include reaction time, temperature control, and stoichiometric precision to minimize by-products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR and ¹⁹F NMR (for fluorinated groups) confirm structural integrity.
  • HPLC-MS : Quantifies purity and identifies impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray crystallography (if crystals are obtainable) resolves stereochemical details, as demonstrated for related phthalazinones in .

Q. What solvent systems are suitable for recrystallization to achieve high purity?

  • Methodology : Ethanol and ethanol/water mixtures are widely used for recrystallization of halogenated phthalazinones. Solubility screening (e.g., DCM, THF, DMF) at elevated temperatures, followed by slow cooling, optimizes crystal formation. reports successful purification using ethanol, yielding gray crystals with minimal residual solvents .

Advanced Research Questions

Q. How can substituent effects (e.g., Cl, F, CF₃O) on biological activity be systematically evaluated?

  • Methodology :

  • SAR Studies : Synthesize analogs with substitutions at the 6,7-dichloro, 4-fluorophenyl, or 4-trifluoromethoxyphenyl positions. Compare cytotoxicity (e.g., IC₅₀ in cancer cell lines) or enzyme inhibition (e.g., VEGFR-2 assays) to establish activity trends.
  • Computational Modeling : Use DFT calculations to analyze electronic effects (e.g., Hammett constants) or molecular docking to predict binding interactions, as seen in for phthalazinone-based inhibitors .

Q. How can researchers resolve contradictions in reported biological activity data, such as divergent IC₅₀ values across studies?

  • Methodology :

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay incubation times).
  • Orthogonal Validation : Confirm binding affinity via SPR or ITC alongside cell-based assays.
  • Meta-Analysis : Pool data from multiple studies to identify outliers, adjusting for variables like compound purity (e.g., HPLC-MS validation) .

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Methodology :

  • Degradation Studies : Accelerated stability testing under varied conditions (pH, temperature, light) with HPLC monitoring.
  • Lyophilization : For hygroscopic analogs, lyophilize and store under inert gas (argon) at -20°C.
  • Excipient Screening : Co-formulate with stabilizers (e.g., cyclodextrins) to prevent hydrolysis of the trifluoromethoxy group .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (e.g., 48% vs. 70%) be investigated?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction termination points.
  • By-Product Analysis : Identify side products (e.g., dechlorinated species) via GC-MS and adjust stoichiometry or catalyst loading.
  • Reproducibility Checks : Repeat reactions in triplicate under controlled humidity and oxygen levels, as moisture can hydrolyze POCl₃ .

Experimental Design

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic profile?

  • Methodology :

  • In Vitro : Caco-2 cell monolayers for permeability; microsomal stability assays (human liver microsomes) to assess metabolic clearance.
  • In Vivo : Rodent studies with IV/PO dosing, using LC-MS/MS for plasma concentration analysis. highlights similar benzimidazole analogs tested for oral bioavailability .

Structural and Functional Insights

Q. How does the trifluoromethoxy group influence solubility and membrane permeability?

  • Methodology :

  • LogP Measurement : Shake-flask method or HPLC-derived logP to compare hydrophobicity with non-fluorinated analogs.
  • PAMPA Assay : Evaluate passive diffusion across artificial membranes. The CF₃O group’s electron-withdrawing nature may reduce solubility but enhance lipid bilayer penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.